N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide chemical properties
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide chemical properties
Whitepaper: N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide as a Bifunctional Scaffold in Covalent Drug Discovery
Executive Summary
In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the design of the chemical probe dictates the resolution of the assay. N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide (CAS: 345990-66-1) emerges as a highly modular, bifunctional scaffold that integrates a cysteine-directed electrophile with a photo-inducible crosslinker. This technical guide deconstructs the chemical properties, mechanistic causality, and self-validating experimental workflows required to deploy this molecule effectively in advanced drug discovery pipelines.
Molecular Architecture & Mechanistic Causality
The utility of N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide lies in its tripartite structural design. As an application scientist, selecting this scaffold over traditional alternatives requires understanding the thermodynamic and kinetic causality behind each moiety.
A. The 2-Chloroacetamide Warhead: Tunable Electrophilicity
While iodoacetamides are ubiquitous in standard proteomic alkylation, their high intrinsic electrophilicity often leads to off-target pan-cellular toxicity in live-cell assays. In contrast, the 2-chloroacetamide group possesses a higher activation energy barrier for the SN2 displacement of the chloride leaving group. This mandates that the reaction is driven by the effective molarity generated upon non-covalent binding to the target protein. Consequently, 2-chloroacetamides act as "quiet" electrophiles until they are positioned adjacent to a hyper-reactive, low-pKa cysteine residue, drastically improving target specificity .
B. The Benzophenone Core: Reversible Photochemistry
Diazirines and aryl azides are common photo-crosslinkers, but they suffer from significant drawbacks: diazirines can be synthetically unstable, and aryl azides require high-energy UV light (<300 nm) that induces collateral phototoxicity to biological samples. Benzophenones are excited at ~365 nm, a wavelength well-tolerated by live cells. Furthermore, upon excitation to the triplet diradical state via an n→π∗ transition, if a suitable C-H bond is not within the ~3.1 Å insertion radius, the benzophenone relaxes back to its ground state without degrading. This reversible excitation allows for prolonged irradiation times, maximizing crosslinking yield without depleting the active probe .
C. The Phenolic Handle: Orthogonal Derivatization
The 2-hydroxy substitution on the benzylamine core serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor/acceptor to anchor the scaffold within a protein binding pocket. Chemically, the phenolic hydroxyl (pKa ~9.5) provides an orthogonal synthetic handle. Through simple Williamson ether synthesis, the scaffold can be readily converted into an alkyne-tagged probe for downstream CuAAC "click" chemistry.
Bifunctional labeling mechanism: Proximity-driven SN2 alkylation and UV C-H insertion.
Quantitative Physicochemical Properties
Understanding the base metrics of the scaffold is critical for LC-MS/MS identification and assay buffer formulation .
| Property | Value | Causality / Assay Significance |
| Molecular Formula | C16H14ClNO3 | Yields an exact monoisotopic mass of 303.066 Da. |
| Molecular Weight | 303.74 g/mol | Ideal lead-like MW, allowing room for tag addition (<500 Da total). |
| CAS Number | 345990-66-1 | Essential for regulatory tracking and commercial procurement. |
| UV Excitation Max | ~350 - 365 nm | Enables photo-activation outside the protein damage threshold (>300 nm). |
| Electrophile Type | 2-Chloroacetamide | Slower intrinsic reactivity prevents pan-cellular glutathione depletion. |
Self-Validating Experimental Protocols
To ensure scientific integrity, any covalent labeling assay must be a self-validating system. The following protocol incorporates internal controls to distinguish proximity-driven covalent binding from non-specific hydrophobic aggregation.
Protocol A: In Vitro Covalent Labeling & Photo-Crosslinking
Objective: Trap transient protein-ligand interactions using the bifunctional scaffold.
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Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl.
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Causality Note: HEPES is chosen over Tris to eliminate primary amines that could theoretically compete with the probe, though chloroacetamides are highly thiol-selective. pH 7.5 ensures a sufficient fraction of target cysteines are in the reactive thiolate ( S− ) state.
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Reduction: Treat the target protein (10 µM) with 1 mM TCEP for 30 minutes at 4°C.
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Causality Note: TCEP is utilized because, unlike DTT or β -mercaptoethanol, it lacks free thiols and will not act as a competitive scavenger for the electrophilic probe.
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Internal Controls Setup (Self-Validation):
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Control 1 (Competitor): Pre-incubate protein with 100 µM Iodoacetamide for 30 mins (blocks specific cysteines).
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Control 2 (Denatured): Boil protein at 95°C for 5 mins before probe addition (destroys the binding pocket, proving the SN2 reaction requires native 3D proximity).
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Control 3 (Dark): Omit UV irradiation (validates crosslinking is light-dependent).
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Probe Incubation: Add 50 µM of the probe (from a 10 mM DMSO stock) to the native protein and controls. Incubate for 2 hours at room temperature in the dark.
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Photo-Activation: Transfer the samples to a 96-well glass-bottom plate on ice. Irradiate at 365 nm (100 W LED array, 5 cm distance) for 15 minutes.
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Quenching: Quench the reaction by adding 10 mM DTT to scavenge any unreacted probe.
Derivatization of phenol into a clickable ABPP probe for in vivo targeting.
Protocol B: Downstream LC-MS/MS Sample Preparation
Objective: Map the exact site of covalent modification.
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Precipitation: Precipitate the crosslinked protein using Chloroform/Methanol to remove non-covalently bound probe and lipids.
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Digestion: Resuspend the pellet in 8M Urea, dilute to 2M Urea with 50 mM Ammonium Bicarbonate, and digest with Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.
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Desalting & Analysis: Desalt peptides using C18 StageTips. Analyze via High-Resolution Mass Spectrometry (e.g., Orbitrap).
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Data Interpretation: Set a dynamic modification for the probe mass (+267.068 Da for the loss of HCl during the SN2 reaction) on Cysteine residues.
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Conclusion
N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide represents a highly rationalized starting point for chemical biology applications. By leveraging the slow-reacting chloroacetamide to enforce proximity requirements, and the reversible photochemistry of the benzophenone to capture transient states, researchers can map complex protein-ligand interactions with unprecedented signal-to-noise ratios.
